molecular formula C12H18N2O2S B7516327 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione

6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione

Cat. No. B7516327
M. Wt: 254.35 g/mol
InChI Key: HTWHWNJGZOOJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione, also known as CP-94,253, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. This compound is known to have a high affinity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione acts as a selective antagonist at the dopamine D3 receptor. This receptor is primarily located in the mesolimbic and mesocortical pathways of the brain, which are involved in reward and motivation. By blocking the dopamine D3 receptor, 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione can modulate dopamine neurotransmission and reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to have a number of biochemical and physiological effects in various animal models. Studies have demonstrated that the compound can reduce drug-seeking behavior and self-administration of drugs of abuse such as cocaine and heroin. In addition, 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been shown to increase locomotor activity and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various neurological disorders. However, one limitation of using 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it more difficult to achieve the desired pharmacological effects in animal models.

Future Directions

There are several future directions for the research on 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione. One area of interest is the potential use of this compound as a therapeutic agent for Parkinson's disease. Studies have shown that the dopamine D3 receptor is involved in the regulation of motor function, and 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione may be able to modulate this pathway to improve symptoms of Parkinson's disease. Another area of interest is the potential use of 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione as a radioligand for imaging the dopamine D3 receptor in vivo. This could provide valuable insight into the role of this receptor in various neurological disorders. Finally, further research is needed to optimize the pharmacological properties of 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione and improve its potency and selectivity for the dopamine D3 receptor.

Synthesis Methods

The synthesis of 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with cyclopentylmethylthiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione.

Scientific Research Applications

6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. The compound's high affinity for the dopamine D3 receptor makes it a promising candidate for the treatment of these disorders. In addition, 6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione has also been studied for its potential use as a radioligand for imaging the dopamine D3 receptor in vivo.

properties

IUPAC Name

6-(cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-13-9(7-11(15)14(2)12(13)16)8-17-10-5-3-4-6-10/h7,10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWHWNJGZOOJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CSC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Cyclopentylsulfanylmethyl)-1,3-dimethylpyrimidine-2,4-dione

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